Antimalarial agents such as hydroxychloroquine and chloroquine have been repurposed for the treatment of autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). These drugs are known for their slow onset of action, which sets them apart from other anti-inflammatory and immunosuppressive therapies. Despite their long-standing use, the understanding of their mechanisms of action continues to evolve, providing insights into their clinical efficacy and potential adverse effects12.
Hydroxychloroquine and chloroquine are weak bases that accumulate in acidic intracellular compartments, such as lysosomes, which are involved in processes like protein degradation and antigen processing. By increasing the pH within these vacuoles, they interfere with the normal function of lysosomal enzymes, the assembly of macromolecules in endosomes, and the post-translational modification of proteins in the Golgi apparatus. This disruption affects the antigen processing in macrophages and other antigen-presenting cells, leading to a reduced formation of peptide-MHC class II complexes necessary for the activation of CD4+ T cells. Consequently, this results in the down-regulation of the immune response against autoantigenic peptides1.
Furthermore, these drugs affect various other cellular processes, including autophagy, membrane stability, signalling pathways, and transcriptional activity. This broad range of actions contributes to the inhibition of cytokine production and modulation of co-stimulatory molecules, which are crucial in the immune response. The drugs' unique chemical properties, such as their 'deep' volume of distribution and long half-life, are consistent with their prolonged effects and slow onset of action. These characteristics might also explain the well-known adverse effects, such as retinopathy, associated with these drugs2.
In rheumatology, hydroxychloroquine and chloroquine are used primarily for their immunomodulatory effects. They have been shown to reduce Toll-like receptor signalling and cytokine production, which are pivotal in the pathogenesis of inflammatory rheumatic diseases. By reducing immune activation, these drugs have become a staple in the treatment of RA and SLE. However, the challenge remains in determining the minimum effective dose and understanding the dose-response relationship to avoid toxicity, such as retinopathy. Updated ophthalmology guidelines have recommended a maximum daily dose to mitigate this risk2.
The current understanding of the mechanisms of action of hydroxychloroquine and chloroquine provides a rationale for the development of more potent and selective inhibitors. Future research is directed towards identifying specific targets within the lysosomal and autophagic pathways that could be exploited for the treatment of rheumatic diseases. Additionally, there is a need for more precise data on drug efficacy and toxicity to optimize clinical use and patient adherence2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: